![molecular formula C21H26N2O5S B2622585 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine CAS No. 914245-49-1](/img/structure/B2622585.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine
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Overview
Description
The compound contains a benzodioxole group, a piperazine ring, and a benzenesulfonyl group. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and pesticides . Piperazine is a six-membered ring containing two nitrogen atoms, and it is often used in the synthesis of polymers, pharmaceuticals, and agrochemicals. The benzenesulfonyl group is a common functional group in organic chemistry, known for its good leaving group properties.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing benzodioxole, piperazine, and benzenesulfonyl groups are known to participate in a variety of chemical reactions. For example, benzodioxoles can act as electrophiles in nucleophilic aromatic substitution reactions, while piperazines can act as nucleophiles in reactions with electrophiles .properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-16-4-7-19(26-2)21(13-16)29(24,25)23-10-8-22(9-11-23)14-17-5-6-18-20(12-17)28-15-27-18/h4-7,12-13H,3,8-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDQPUFEVVYIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine |
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